molecular formula C20H19FN2OS2 B2914037 2-(ethylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide CAS No. 1448035-98-0

2-(ethylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide

Cat. No.: B2914037
CAS No.: 1448035-98-0
M. Wt: 386.5
InChI Key: DOIPTOXYHJMRSW-UHFFFAOYSA-N
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Description

2-(Ethylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide is a benzamide derivative featuring a thiazole core substituted with a 2-fluorophenyl group at position 2 and a methyl group at position 3. The benzamide moiety is modified with an ethylthio (-S-C₂H₅) substituent at position 2 of the benzene ring, linked via a methylene bridge to the thiazole nitrogen. This structure combines aromatic, heterocyclic, and sulfur-containing functionalities, which are common in bioactive molecules targeting enzymes or receptors .

The thiazole ring, a prevalent scaffold in medicinal chemistry, offers rigidity and hydrogen-bonding capabilities .

Properties

IUPAC Name

2-ethylsulfanyl-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS2/c1-3-25-17-11-7-5-9-15(17)19(24)22-12-18-13(2)23-20(26-18)14-8-4-6-10-16(14)21/h4-11H,3,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIPTOXYHJMRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=C(N=C(S2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(ethylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This benzamide derivative incorporates a thiazole moiety and an ethylthio group, which may contribute to its pharmacological properties. This article reviews the synthesis, biological activity, and potential applications of this compound, drawing on diverse sources to provide a comprehensive overview.

The molecular formula for this compound is C20H19FN2OS, with a molecular weight of 386.5 g/mol. Its structure suggests potential interactions with biological targets due to the presence of the thiazole and fluorophenyl groups.

PropertyValue
Molecular FormulaC20H19FN2OS
Molecular Weight386.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent coupling reactions to attach the ethylthio and benzamide groups. The specific synthetic route can influence the yield and purity of the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzothiazole derivatives possess antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus . While specific data on this compound's activity is limited, its structural similarity suggests potential efficacy in inhibiting bacterial growth.

Antifungal Activity

In addition to antibacterial properties, some thiazole-containing compounds have demonstrated antifungal activity against pathogens like Candida albicans and Aspergillus flavus. The presence of the ethylthio group may enhance this activity by increasing lipophilicity, allowing better membrane penetration .

Antitumor Activity

Benzamide derivatives have been explored for their antitumor properties. Compounds with similar structures have shown inhibition of cell growth in various cancer cell lines. The mechanism often involves interference with cellular signaling pathways or direct cytotoxic effects on tumor cells . Although direct studies on this specific compound are lacking, its analogs suggest potential as antitumor agents.

Case Studies

A study focusing on related compounds synthesized from thiazole derivatives reported that several exhibited promising antibacterial and antifungal activities . These findings underscore the importance of structural modifications in enhancing biological efficacy. Moreover, similar compounds have been evaluated for their antitumor effects in preclinical models, indicating a trend towards exploring benzamide derivatives as therapeutic agents.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notes
Target: 2-(Ethylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide Not provided Not provided Ethylthio (C₂H₅S), 2-fluorophenyl, 4-methylthiazole Hypothesized enhanced lipophilicity and metabolic stability.
2-(2-Chlorophenoxy)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)propanamide C₂₀H₁₈ClFN₂O₂S 404.9 Chlorophenoxy, propanamide chain Increased steric bulk; potential variation in target selectivity.
8-Ethoxy-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide C₂₃H₁₉FN₂O₄S 438.5 Coumarin-derived carboxamide, ethoxy group Extended π-system may influence fluorescence or protein binding.
4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide C₃₀H₂₃ClFN₅O₂S₂ 632.1 Sulfamoyl, triazine, 3-fluorophenyl Sulfamoyl group introduces polarity; triazine may enhance H-bonding.
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea C₁₇H₁₆FN₃OS₂ 361.5 Urea linker, thiophenmethyl Urea replaces benzamide, altering H-bond donor/acceptor properties.

Key Differences and Implications

Substituent Effects

  • Ethylthio vs. Sulfamoyl : The ethylthio group in the target compound increases lipophilicity compared to the sulfamoyl (-SO₂NH-) group in compound 51 . This modification may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Fluorophenyl Positioning : The 2-fluorophenyl group in the target compound contrasts with the 3-fluorophenyl substituent in compound 51 . Ortho-substitution may sterically hinder interactions with flat binding pockets compared to para/meta positions.

Core Heterocycle Variations

  • Thiazole vs. Triazine : Compound 51 incorporates a 1,2,4-triazine ring , which provides additional nitrogen atoms for H-bonding but reduces aromaticity compared to thiazole. This could affect binding to targets requiring π-π stacking.

Linker Modifications

  • Benzamide vs. Urea : The urea linker in replaces the benzamide, introducing two NH groups capable of stronger H-bonding but possibly reducing metabolic stability due to susceptibility to hydrolysis.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Synthetic optimization requires attention to reaction stoichiometry, solvent choice, and temperature control. For example, amide bond formation between the thiazole-methylamine intermediate and benzoyl chloride derivatives is sensitive to anhydrous conditions and catalysis (e.g., pyridine as a base). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product, as demonstrated in analogous thiazole-benzamide syntheses . Monitoring reaction progress using TLC (silica gel, UV visualization) ensures intermediate stability and minimizes side products.

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Assign signals for the ethylthio group (δ ~2.5–3.0 ppm for SCH2CH3), fluorophenyl protons (δ ~7.0–7.5 ppm with coupling patterns), and thiazole ring protons (δ ~6.8–7.2 ppm).
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thioether C-S stretch (~600–700 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Validate molecular weight with [M+H]+ or [M+Na]+ adducts. Cross-reference with computational predictions (e.g., PubChem data) to resolve ambiguities .

Q. How can initial biological activity screening be designed for this compound?

Begin with in vitro antimicrobial assays:

  • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
  • Antifungal Activity : Screen against C. albicans via agar diffusion.
  • Control Experiments : Include known inhibitors (e.g., ciprofloxacin) and solvent controls. Thiazole derivatives often exhibit activity via enzyme inhibition (e.g., PFOR in anaerobic organisms), so correlate results with structural analogs .

Advanced Research Questions

Q. What crystallographic methods elucidate intermolecular interactions in this compound?

Single-crystal X-ray diffraction reveals packing motifs and hydrogen-bonding networks. For example, the amide N-H may form centrosymmetric dimers with thiazole nitrogen acceptors (N-H···N, ~2.8–3.0 Å). Non-classical interactions (C-H···O/F) further stabilize the lattice. Refinement with riding H-atom models (Uiso = 1.2 Ueq) and SHELX software ensures accuracy .

Q. How can molecular docking predict target binding affinity?

  • Target Selection : Prioritize enzymes linked to thiazole bioactivity (e.g., bacterial PFOR, fungal cytochrome P450).
  • Docking Workflow : Use AutoDock Vina with AMBER force fields. Prepare the ligand (protonation states, tautomers) and receptor (PDB: 1PML for PFOR). Validate with co-crystallized ligands.
  • Analysis : Focus on binding poses, hydrogen bonds with active-site residues (e.g., Arg/Lys), and hydrophobic contacts with fluorophenyl/ethylthio groups .

Q. What advanced NMR techniques resolve dynamic behavior in solution?

  • NOESY/ROESY : Identify spatial proximity between the ethylthio chain and fluorophenyl ring, confirming conformational flexibility.
  • Variable-Temperature NMR : Probe rotational barriers of the thiazole-benzamide bond. Line-shape analysis at 298–318 K provides ΔG‡ values .

Q. How do substituents (e.g., fluorine, ethylthio) influence electronic properties?

  • DFT Calculations : Compute Mulliken charges and frontier orbitals (HOMO/LUMO) at the B3LYP/6-311+G(d,p) level. The fluorine atom’s electron-withdrawing effect stabilizes the thiazole ring, while the ethylthio group modulates lipophilicity.
  • Electrostatic Potential Maps : Visualize nucleophilic/electrophilic regions to predict reactivity in substitution or oxidation reactions .

Data Contradictions & Validation

Q. How to address discrepancies in reported biological activities of thiazole analogs?

  • Meta-Analysis : Compare MIC values across studies, noting variations in assay conditions (pH, inoculum size).
  • Resistance Profiling : Test against efflux pump-deficient strains to isolate intrinsic activity.
  • SAR (Structure-Activity Relationship) : Systematically modify substituents (e.g., replace ethylthio with methylsulfonyl) to identify critical pharmacophores .

Q. What validation steps ensure crystallographic data reliability?

  • R-Factor Analysis : Acceptable Rint < 5% and wR2 < 15% for high-resolution (<1.0 Å) data.
  • Thermal Ellipsoids : Check for disorder in flexible groups (e.g., ethylthio chain).
  • CCDC Deposition : Cross-validate with entries in the Cambridge Structural Database .

Methodological Resources

Q. Which databases provide reliable physicochemical data for this compound?

  • PubChem : Experimental/computed properties (logP, pKa) with source citations.
  • CC-DPS : Quantum chemical descriptors (polarizability, dipole moment) for QSPR modeling .
  • Reaxys : Synthetic protocols for analogous benzamide-thiazole hybrids.

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